molecular formula C9H9FO3 B1495070 2-Fluoro-6-methoxy-4-methyl-benzoic acid

2-Fluoro-6-methoxy-4-methyl-benzoic acid

Cat. No.: B1495070
M. Wt: 184.16 g/mol
InChI Key: DSCLIHGZXIGRBW-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-4-methyl-benzoic Acid (CAS 1427416-12-3) is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.164 g/mol . This fluorinated benzoic acid derivative serves as a versatile building block in organic synthesis and medicinal chemistry. The compound is characterized by a density of 1.3±0.1 g/cm³, a boiling point of 290.4±35.0 °C at 760 mmHg, and a flash point of 129.5±25.9 °C . The presence of multiple functional groups—including the carboxylic acid, a fluorine substituent, and a methoxy group—on the aromatic ring makes it a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical research and development . As a fluorinated benzoic acid, it shares characteristics with similar compounds used as key precursors in synthesizing Active Pharmaceutical Ingredients (APIs) and other biologically active molecules . Researchers utilize such building blocks for facile synthesis in drug discovery, medicinal chemistry, and biochemistry [citation:7). This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions. Refer to the Material Safety Data Sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

2-fluoro-6-methoxy-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-3-6(10)8(9(11)12)7(4-5)13-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCLIHGZXIGRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-fluoro-6-methoxy-4-methyl-benzoic acid and related benzoic acid derivatives:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Properties/Applications
This compound C2: F, C4: CH₃, C6: OCH₃ C₉H₉FO₃ 184.16 Not reported Intermediate in drug synthesis; enhanced steric bulk compared to non-methylated analogs
2-Fluoro-6-methoxybenzoic acid C2: F, C6: OCH₃ C₈H₇FO₃ 170.14 89–93 Higher acidity due to electron-withdrawing F; used in coordination chemistry
2-Methoxy-4,6-ditrifluoromethylbenzoic acid C2: OCH₃, C4/6: CF₃ C₁₀H₇F₆O₃ 316.16 Not reported Strong electron-withdrawing effects (CF₃ groups); potential for agrochemical applications
2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid C2: Br, C4: OCH₃, C5: OCH₂C₆H₅ C₁₆H₁₃BrO₅ 365.18 Not reported Bulky substituents reduce solubility; used in cross-coupling reactions
2-Fluorobenzoic acid C2: F C₇H₅FO₂ 140.11 121–125 Simple fluorinated analog; benchmark for studying substituent effects on acidity

Key Insights:

Acidity: The fluorine atom at C2 in this compound increases acidity compared to non-fluorinated analogs due to its electron-withdrawing nature. However, the methyl group at C4 introduces steric hindrance, which may slightly reduce acidity compared to 2-fluoro-6-methoxybenzoic acid .

In contrast, trifluoromethyl groups in analogs like 2-methoxy-4,6-ditrifluoromethylbenzoic acid strongly deactivate the ring .

Applications : While this compound is primarily a synthetic intermediate, its brominated counterpart (e.g., 2-bromo-4-methoxy-5-(benzyloxy)benzoic acid) has demonstrated utility in Suzuki-Miyaura couplings for pharmaceutical synthesis .

Research Findings and Data Gaps

  • Experimental Data Needs : Melting point, solubility, and crystallographic data for this compound remain unverified. Comparative studies with analogs suggest its crystallization behavior may differ due to the methyl group’s steric effects .

Preparation Methods

Starting Material Preparation and Reduction

A key starting material is 2-methyl-6-nitrobenzoic acid or its methyl ester. The nitro group is reduced to an amino group via catalytic hydrogenation:

Step Reagents & Conditions Outcome
Reduction Hydrogenation 2-methyl-6-nitrobenzoic acid, methanol solvent, hydrogen gas, Pd/C or Pt/C catalyst, 60-90 °C, 0.5-1.5 MPa H2 pressure Conversion to 2-amino-6-methylbenzoic acid or methyl ester

This step typically uses palladium or platinum on carbon catalysts under mild hydrogen pressure and elevated temperature to achieve selective reduction with high purity.

Diazotization and Hydrolysis (One-Pot Reaction)

The amino group is converted to a hydroxyl group via diazotization followed by hydrolysis in a one-pot reaction:

Step Reagents & Conditions Outcome
Diazotization Hydrolysis Nitroso sulfuric acid (40% solution), methanol solvent, 0-5 °C addition, then heating to 50-66 °C for 4-16 h Formation of 2-hydroxy-6-methylbenzoate and partial methoxy substitution

This reaction involves dropwise addition of nitroso sulfuric acid at low temperature to form the diazonium salt, followed by controlled heating to induce hydrolysis and esterification in methanol solvent, yielding a mixture of hydroxy and methoxy substituted methyl benzoates.

Methylation of Hydroxy Group

The hydroxy group is methylated to form the methoxy substituent using dimethyl sulfate in the presence of alkali:

Step Reagents & Conditions Outcome
Methylation Dimethyl sulfate, sodium hydroxide (30%), 30-45 °C, 1-2 h Conversion to methyl 2-methoxy-6-methylbenzoate

This step is performed by adding dimethyl sulfate to the hydroxy compound under alkaline conditions, controlling temperature to avoid side reactions, resulting in high conversion to the methoxy derivative.

Hydrolysis to Benzoic Acid

The methyl ester is hydrolyzed under alkaline conditions to yield the free acid:

Step Reagents & Conditions Outcome
Hydrolysis Sodium hydroxide solution, water, 80-100 °C, acidification to pH 1-3 Formation of 2-methoxy-6-methylbenzoic acid

The ester is heated with aqueous alkali until hydrolysis is complete, then acidified to precipitate the target acid, which is filtered and dried.

Summary of Reaction Conditions and Yields

Step Temperature (°C) Time Key Reagents Notes
Reduction Hydrogenation 60-90 Until completion Pd/C or Pt/C, H2, Methanol Catalyst recovery and reuse possible
Diazotization Hydrolysis 0-5 (add reagent), then 50-66 4-16 h Nitroso sulfuric acid, Methanol One-pot reaction, partial esterification
Methylation 30-45 1-2 h Dimethyl sulfate, NaOH Controlled temperature to avoid side reactions
Hydrolysis 80-100 Until completion NaOH, Water, Acid for pH adjustment Acidification to pH 1-3 for precipitation

Research Findings and Advantages of the Method

  • The described method provides a streamlined, four-step synthesis with minimal purification steps due to the one-pot diazotization/hydrolysis and direct use of intermediates in subsequent reactions.
  • The use of methanol as solvent in the diazotization step allows simultaneous hydrolysis and esterification, facilitating easier separation of intermediates.
  • The process yields high purity products suitable for further applications such as methoxyfenozide synthesis.
  • Catalyst recovery in the hydrogenation step improves economic and environmental aspects.
  • Reaction parameters such as temperature and reagent addition rates are optimized to maximize yield and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Fluoro-6-methoxy-4-methyl-benzoic acid, and how are key intermediates purified?

  • Methodology : Synthesis typically begins with fluorinated aromatic precursors. For example, methoxy-substituted benzoic acids are synthesized via halogenation (e.g., bromine or fluorine introduction) followed by oxidation of methyl groups to carboxylic acids . A critical step involves demethylation using reagents like BBr₃ to convert methoxy groups to hydroxyl groups, as demonstrated in fluorinated benzoic acid derivatives .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and acetic acid/methanol/water eluents is effective for isolating intermediates, achieving >95% purity . Column chromatography with silica and ethyl acetate/petroleum ether mixtures may also be used .

Q. How can researchers characterize the structure and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., fluorine at C2, methoxy at C6, methyl at C4) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C₉H₉FO₃).
  • HPLC : Retention time comparison with standards ensures purity .
    • Data Validation : Cross-reference spectral data with PubChem or journal publications (e.g., Journal of Bacteriology protocols for fluorinated benzoic acids) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Key Factors :

  • Temperature : Controlled cleavage of methoxy groups with BBr₃ at -20°C minimizes side reactions .
  • Catalysts : Use Lewis acids (e.g., AlCl₃) for electrophilic substitution to enhance regioselectivity .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during nucleophilic substitution .
    • Case Study : Demethylation of 2-fluoro-4-methoxybenzoic acid with BBr₃ achieved 59% yield after HPLC purification .

Q. How should researchers address contradictory data in synthetic protocols for fluorinated benzoic acid derivatives?

  • Case Example : Conflicting reports on the stability of methoxy groups under acidic conditions.

  • Resolution : Compare reaction pathways:
  • Route A : Direct fluorination of methoxy precursors may retain the methoxy group .
  • Route B : Harsh conditions (e.g., HOBr cleavage) may degrade methoxy groups, necessitating post-synthetic modification .
    • Recommendation : Validate protocols using control experiments (e.g., TLC monitoring) and replicate literature methods from authoritative sources (e.g., Monatshefte für Chemie) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Degradation Risks :

  • Hydrolysis : The methyl ester group (if present) is prone to hydrolysis in aqueous buffers .
  • Light Sensitivity : Fluorinated aromatics may degrade under UV light; store in amber vials at ambient temperatures .
    • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

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